molecular formula C13H19Cl2N3O B2895806 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride CAS No. 2418679-53-3

2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride

Cat. No.: B2895806
CAS No.: 2418679-53-3
M. Wt: 304.22
InChI Key: YKGWUAKTGLSMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride is a dihydrochloride salt derivative of a quinazolin-4-one core, a scaffold recognized for its diverse and potent biological activities in medicinal chemistry research . The quinazolin-4-one structure is a privileged pharmacophore in drug discovery, forming the basis of several approved pharmaceuticals and investigational compounds with documented anticancer, antimicrobial, and anti-inflammatory properties . Researchers value this core structure for developing novel therapeutic agents, particularly in oncology, where similar quinazolin-4-one-based molecules have demonstrated potent cytotoxic effects against challenging cancer cell lines, such as acute lymphoblastic leukemia (Jurkat) and acute promyelocytic leukemia (NB4), with demonstrated induction of apoptosis . The structural motif also shows significant promise in antimicrobial applications, serving as a fluoroquinolone-like inhibitor targeting bacterial gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication . Furthermore, the incorporation of a butylaminomethyl side chain at the 2-position may influence the molecule's physicochemical properties and biological activity, as substitutions at this position are known to be critical for modulating potency and selectivity in various quinazolinone derivatives . This product is intended for research purposes to further explore these and other potential mechanisms of action. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c1-3-9(2)14-8-12-15-11-7-5-4-6-10(11)13(17)16-12;;/h4-7,9,14H,3,8H2,1-2H3,(H,15,16,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGWUAKTGLSMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one typically involves the reaction of anthranilic acid with an appropriate amine and aldehyde under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core . The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines, which can exhibit different biological activities .

Scientific Research Applications

2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related quinazolinones and other dihydrochloride salts:

Compound Name / ID Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-[(Butan-2-ylamino)methyl], dihydrochloride C₁₄H₂₀Cl₂N₃O* ~338.25† Enhanced solubility due to dihydrochloride
3-Amino-6-chloro-2-((4-chlorophenoxy)methyl)-3H-quinazolin-4-one (4b) 6-Cl, 4-chlorophenoxy methyl, 3-amino C₁₅H₁₁Cl₂N₃O₂ 352.18 NMR/IR data for structural analysis
3-Amino-2-((2,4-dichlorophenoxy)methyl)-3H-quinazolin-4-one (4f) 2,4-dichlorophenoxy methyl, 3-amino C₁₅H₁₀Cl₂N₃O₂ 367.17 Potential antimicrobial activity (inferred)
GW583340 dihydrochloride Quinazoline core with thiazole and sulfonyl C₂₈H₂₅Cl₃FN₅O₃S₂ 671.03 Kinase inhibitor (hypothesized)
Cimetidine Amide Dihydrochloride Guanidine derivative with imidazole C₁₀H₁₈Cl₂N₆S 349.27 Pharmaceutical impurity standard

*Assumed formula based on substituents; †Calculated from formula.

Key Observations :

  • Substituent Influence: The target compound’s butan-2-ylamino group differs from the chlorophenoxy substituents in ’s compounds.
  • Salt Form: Unlike the free-base quinazolinones in , the dihydrochloride form of the target compound likely increases aqueous solubility, akin to GW583340 dihydrochloride and cimetidine derivatives .
  • Molecular Weight : The target compound’s molecular weight (~338 g/mol) is lower than GW583340 dihydrochloride (671 g/mol), suggesting differences in pharmacokinetic profiles .

Biological Activity

The compound 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one; dihydrochloride is a member of the quinazolinone family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C13H17N3O·2HCl
  • Molecular Weight : 267.75 g/mol
  • CAS Number : 1049766-12-2
  • PARP Inhibition : The compound has been identified as an inhibitor of PARP14 (Poly ADP-ribose polymerase 14), which plays a crucial role in DNA repair processes. Inhibition of PARP14 can lead to increased sensitivity of cancer cells to chemotherapy by preventing effective DNA repair mechanisms .
  • Antitumor Activity : Research indicates that quinazolinones, including this compound, exhibit significant antitumor properties. They have been shown to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, contributing to its antitumor effects by preventing cancer cells from proliferating .

Therapeutic Applications

The biological activities of 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one; dihydrochloride suggest its potential use in:

  • Cancer Treatment : As a PARP inhibitor, it may be beneficial in treating cancers that are resistant to conventional therapies.
  • Proteomics Research : The compound is utilized in proteomics for its biochemical properties, aiding in the study of protein interactions and functions .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis. The findings suggested that the compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .

Study 2: Combination Therapy

In another investigation, the compound was tested in combination with standard chemotherapeutic agents. Results indicated enhanced anticancer activity when used alongside agents like cisplatin, showcasing its potential for combination therapy strategies in resistant cancers .

Table 1: Summary of Biological Activities

Activity TypeEffectMechanism
PARP InhibitionIncreased sensitivity to chemotherapyInhibition of DNA repair
Antitumor ActivityInduction of apoptosisActivation of caspases
Cell Cycle ArrestG2/M phase arrestDisruption of cell cycle progression

Q & A

Q. What are the optimized synthetic routes for 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one dihydrochloride, and how do reaction conditions influence yield?

The synthesis of quinazolinone derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via cyclocondensation of anthranilic acid derivatives with amines or via functionalization of preformed quinazolinone cores . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residual solvents .
  • Temperature control : Reactions are often conducted at 60–100°C to balance kinetics and side-product formation .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) is used to achieve >95% purity .
    Methodological recommendation : Use HPLC-UV to monitor reaction progress and quantify intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization includes:

  • Spectroscopic analysis : ¹H/¹³C NMR to confirm substitution patterns (e.g., butan-2-ylamino methyl group) and dihydrochloride salt formation .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks and isotopic patterns .
  • Elemental analysis : Confirm stoichiometry of C, H, N, and Cl .
    Contradiction note : Discrepancies in melting points (e.g., 210–215°C vs. literature reports) may arise from polymorphic forms; use DSC to resolve .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should focus on:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR analysis for quinazolinones highlights:

  • Aminoalkyl side chains : The butan-2-ylamino group may enhance lipophilicity and target binding compared to shorter chains (e.g., ethylamino analogs) .
  • Dihydrochloride salt : Improves aqueous solubility but may alter pharmacokinetics; compare free base vs. salt forms in vivo .
    Experimental design : Synthesize analogs with varied alkyl chain lengths and test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .

Q. How to resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

Discrepancies may arise from:

  • Impurity profiles : Residual solvents or byproducts (e.g., unreacted intermediates) can skew bioassay results. Use LC-MS to identify impurities .
  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
    Case study : A quinazolinone analog showed 10-fold higher IC₅₀ in MCF-7 cells due to trace DMSO; repeat assays with vehicle controls to validate .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., PI3Kγ) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
    Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ data .

Q. How to assess stability under physiological conditions for formulation studies?

  • Forced degradation : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze by UPLC-MS to identify degradation products (e.g., hydrolysis of the quinazolinone ring) .
  • Light sensitivity : Conduct ICH Q1B photostability testing; use amber glass vials if degradation exceeds 5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.